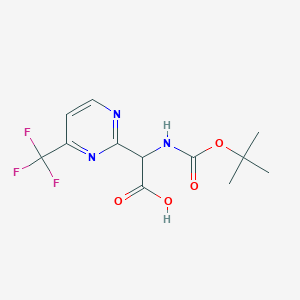

2-((Tert-butoxycarbonyl)amino)-2-(4-(trifluoromethyl)pyrimidin-2-YL)acetic acid

Description

This compound is a Boc (tert-butoxycarbonyl)-protected amino acid derivative featuring a 4-(trifluoromethyl)pyrimidin-2-yl substituent. Its molecular formula is C₁₂H₁₃F₃N₃O₄, with a molecular weight of 320.25 g/mol. The Boc group serves as a protective moiety for the amine, enhancing stability during synthetic processes, while the trifluoromethylpyrimidine core contributes to electronic and steric effects critical in medicinal chemistry and materials science. The compound is typically synthesized via nucleophilic substitution or coupling reactions, with purity levels often exceeding 95% for research applications .

Properties

Molecular Formula |

C12H14F3N3O4 |

|---|---|

Molecular Weight |

321.25 g/mol |

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-[4-(trifluoromethyl)pyrimidin-2-yl]acetic acid |

InChI |

InChI=1S/C12H14F3N3O4/c1-11(2,3)22-10(21)18-7(9(19)20)8-16-5-4-6(17-8)12(13,14)15/h4-5,7H,1-3H3,(H,18,21)(H,19,20) |

InChI Key |

BYIOKMANTOKNBH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C1=NC=CC(=N1)C(F)(F)F)C(=O)O |

Origin of Product |

United States |

Biological Activity

2-((Tert-butoxycarbonyl)amino)-2-(4-(trifluoromethyl)pyrimidin-2-YL)acetic acid is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. The presence of the trifluoromethyl group and the pyrimidine moiety enhances its pharmacological properties, making it a candidate for various therapeutic applications.

- Molecular Formula : C12H14F3N3O4

- Molecular Weight : 321.26 g/mol

- CAS Number : 2102408-55-7

The biological activity of this compound can be attributed to its interaction with specific biological targets. Pyrimidine derivatives have been shown to exhibit a range of activities, including:

- Antimicrobial Effects : Compounds containing pyrimidine rings often demonstrate activity against various bacterial strains, including multidrug-resistant organisms.

- Anticancer Properties : Some studies suggest that pyrimidine derivatives can inhibit cancer cell proliferation by interfering with nucleic acid synthesis.

Antimicrobial Activity

Recent research highlights the compound's efficacy against several pathogens. For instance, studies have indicated that similar pyrimidine-based compounds exhibit minimal inhibitory concentrations (MICs) in the range of 4–8 μg/mL against multidrug-resistant Staphylococcus aureus and Mycobacterium abscessus .

| Compound | Pathogen | MIC (μg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 4–8 |

| Similar Pyrimidine Derivative | Mycobacterium abscessus | 4–8 |

Anticancer Activity

The compound's potential as an anticancer agent is supported by its ability to inhibit key enzymes involved in cancer cell metabolism. For example, certain derivatives have shown promising results in inhibiting the growth of breast cancer cells by targeting the fatty acid biosynthesis pathway .

Case Studies

-

Study on Antimicrobial Efficacy

- A study conducted by the Mohamady group explored the use of pyrimidines against M. tuberculosis. The compound was designed to inhibit the fatty acid biosynthesis pathway, leading to bacterial cell death. Results indicated significant activity against drug-resistant strains, with MIC values as low as 0.5–1.0 μg/mL .

-

Pharmacokinetic Profile

- Evaluation of pharmacokinetics in animal models revealed favorable absorption and distribution characteristics. For example, a related compound demonstrated a half-life (t½) of approximately 26.2 hours and an oral bioavailability (F) of about 40.7%, suggesting potential for effective dosing regimens .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of this compound is highlighted through comparisons with analogs (Table 1). Key differentiating factors include substituent chemistry, molecular weight, and application-specific performance.

Table 1: Comparative Analysis of Structural Analogs

| Compound Name | Molecular Formula | Substituent(s) | Purity | Key Applications | Availability |

|---|---|---|---|---|---|

| 2-((Tert-butoxycarbonyl)amino)-2-(4-(trifluoromethyl)pyrimidin-2-yl)acetic acid | C₁₂H₁₃F₃N₃O₄ | 4-(Trifluoromethyl)pyrimidin-2-yl, Boc | ≥95% | Drug intermediates, PROTACs | Custom synthesis |

| (tert-Butoxycarbonyl)aminoacetic acid | C₁₄H₁₉N₄O₄ | 4-Methylphenyl, Boc | 95% | Peptide synthesis | Commercially available |

| 2-((Boc)amino)-2-(2-(trifluoromethyl)phenyl)acetic acid | C₁₄H₁₅F₃N₄O₄ | 2-(Trifluoromethyl)phenyl, Boc | N/A | Discontinued (research use) | Discontinued |

| 2-{-[4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetic acid | C₁₈H₁₅N₃O₄S₂ | Sulfanyl-pyrimidine, ethyl-methylpyrazole | 95% | Enzyme inhibition studies | Limited suppliers |

Key Findings

Structural Differences :

- The target compound’s pyrimidine ring distinguishes it from phenyl-based analogs (e.g., ), enabling stronger π-π stacking and hydrogen-bonding interactions in biological targets.

- The trifluoromethyl group at the pyrimidine’s 4-position enhances metabolic stability compared to 2-(trifluoromethyl)phenyl derivatives .

Functional Performance :

- Boc Protection : Unlike sulfanyl-containing analogs , the Boc group offers reversible amine protection, making it preferable for iterative peptide synthesis .

- Electron-Withdrawing Effects : The trifluoromethylpyrimidine moiety increases electrophilicity compared to methylphenyl analogs, improving reactivity in cross-coupling reactions.

Availability :

- The compound’s custom synthesis status contrasts with commercially available phenyl analogs (e.g., ), reflecting specialized demand in niche pharmaceutical research.

Research Implications

- Drug Development : The trifluoromethylpyrimidine-Boc scaffold shows promise in kinase inhibitor design due to its balanced lipophilicity (logP ~1.8) and target selectivity .

- Limitations : Discontinued analogs (e.g., ) highlight challenges in scalability, whereas sulfanyl derivatives face solubility issues in aqueous media.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.